4-chloro-2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol
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Overview
Description
5-Chloro-2-hydroxybenzaldehyde 1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzaldehyde moiety substituted with chlorine and hydroxyl groups, and a triazine ring substituted with aniline and methoxyaniline groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 5-chloro-2-hydroxybenzaldehyde 1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps. The starting material, 5-chloro-2-hydroxybenzaldehyde, is first synthesized through the chlorination of salicylaldehyde. This intermediate is then reacted with 4-anilino-6-(4-methoxyanilino)-1,3,5-triazine-2-hydrazine under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
5-Chloro-2-hydroxybenzaldehyde 1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
5-Chloro-2-hydroxybenzaldehyde 1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxybenzaldehyde 1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the presence of electron-donating and electron-withdrawing groups in the molecule can influence its reactivity and interaction with biological targets .
Comparison with Similar Compounds
When compared to similar compounds, 5-chloro-2-hydroxybenzaldehyde 1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone stands out due to its unique combination of functional groups. Similar compounds include:
5-Chloro-2-hydroxybenzaldehyde 1-[4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone: This compound has a piperidinyl group instead of a methoxyanilino group, which alters its chemical properties and reactivity.
2-Hydroxy-5-chlorobenzaldehyde: This simpler compound lacks the triazine and hydrazone moieties, resulting in different chemical behavior and applications.
Properties
Molecular Formula |
C23H20ClN7O2 |
---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
2-[(E)-[[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-chlorophenol |
InChI |
InChI=1S/C23H20ClN7O2/c1-33-19-10-8-18(9-11-19)27-22-28-21(26-17-5-3-2-4-6-17)29-23(30-22)31-25-14-15-13-16(24)7-12-20(15)32/h2-14,32H,1H3,(H3,26,27,28,29,30,31)/b25-14+ |
InChI Key |
KPOUHQFJDIFEDM-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N/N=C/C4=C(C=CC(=C4)Cl)O |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=CC4=C(C=CC(=C4)Cl)O |
Origin of Product |
United States |
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